molecular formula C9H5BrINO2 B1412579 Methyl 2-bromo-4-cyano-6-iodobenzoate CAS No. 1805419-26-4

Methyl 2-bromo-4-cyano-6-iodobenzoate

Cat. No.: B1412579
CAS No.: 1805419-26-4
M. Wt: 365.95 g/mol
InChI Key: ZSRYXKJQLTXWCN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted benzoic acid esters. The compound consists of a benzoic acid methyl ester backbone with three distinct substituents positioned at specific locations on the aromatic ring. The structural identity encompasses a bromine atom at the 2-position, a cyano group at the 4-position, and an iodine atom at the 6-position relative to the carboxylate group.

The molecular formula for this compound family is consistently reported as C₉H₅BrINO₂ with a molecular weight of 365.95 grams per mole. However, examination of chemical databases reveals important nomenclatural distinctions among closely related isomers. The PubChem database contains entries for methyl 2-bromo-6-cyano-4-iodobenzoate (CID 121227844) and methyl 2-bromo-4-cyano-5-iodobenzoate (CID 121227840), both sharing identical molecular formulas but differing in substitution patterns.

The International Chemical Identifier for the 2-bromo-6-cyano-4-iodo isomer is InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3, while the corresponding Simplified Molecular Input Line Entry System representation is COC(=O)C1=C(C=C(C=C1Br)I)C#N. These structural identifiers demonstrate the precise positioning of functional groups that define the compound's chemical behavior and reactivity patterns.

Table 1: Structural Comparison of Polyhalogenated Cyanobenzoate Isomers

Compound Name PubChem CID Molecular Formula Molecular Weight (g/mol) Bromine Position Cyano Position Iodine Position
Methyl 2-bromo-6-cyano-4-iodobenzoate 121227844 C₉H₅BrINO₂ 365.95 2 6 4
Methyl 2-bromo-4-cyano-5-iodobenzoate 121227840 C₉H₅BrINO₂ 365.95 2 4 5
Methyl 2-bromo-4-cyano-6-fluorobenzoate 121591483 C₉H₅BrFNO₂ 258.04 2 4 6 (F)

The structural complexity of these compounds extends beyond simple substitution patterns to encompass electronic effects arising from the combination of electron-withdrawing groups. The cyano group functions as a strong electron-withdrawing substituent, while the halogen atoms contribute both inductive and mesomeric effects that influence the overall electronic distribution within the aromatic system.

Historical Context in Polyhalogenated Benzoate Research

The development of polyhalogenated benzoate compounds emerges from a rich historical foundation spanning multiple decades of organic synthesis research. The earliest systematic investigations into halogenated aromatic compounds can be traced to the pioneering work of Alexander Borodin in 1861, who first demonstrated halodecarboxylation reactions involving carboxylic acid derivatives. This foundational research established the theoretical framework for understanding how multiple halogen substituents could be introduced into aromatic systems through controlled synthetic approaches.

The evolution of polyhalogenated benzoate synthesis gained significant momentum during the twentieth century as researchers recognized the unique properties conferred by multiple halogen substituents. Historical investigations revealed that compounds bearing both bromine and iodine substituents exhibited distinctive reactivity patterns, particularly in cross-coupling reactions where the different halogen atoms could participate in sequential or selective transformations. The Hunsdiecker-Borodin reaction, developed extensively in the 1930s by Hans Hunsdiecker, provided crucial synthetic methodology for introducing halogen atoms into aromatic carboxylic acid derivatives through decarboxylative processes.

Table 2: Historical Milestones in Polyhalogenated Aromatic Compound Development

Year Researcher(s) Contribution Significance
1861 Alexander Borodin First halodecarboxylation demonstration Established fundamental reaction mechanism
1930s Hans Hunsdiecker Hunsdiecker-Borodin reaction development Systematic halogenation methodology
1970s-1980s Various researchers Barton ester methodology Mild halodecarboxylation approaches
2000s-Present Multiple groups Cross-coupling applications Advanced synthetic applications

The scientific literature documents extensive research into the preparation methods for polyhalogenated benzoate derivatives, revealing sophisticated synthetic strategies that have evolved significantly over time. Early approaches relied on direct halogenation of pre-formed benzoate esters, but contemporary methods employ more selective and controlled procedures. Research has demonstrated that the synthesis of compounds containing both bromine and iodine substituents requires careful consideration of reaction conditions to prevent undesired scrambling or elimination reactions.

The Consumer Product Safety Commission has identified polyhalogenated benzoate compounds as belonging to the broader category of organohalogen flame retardants, highlighting their significance in materials science applications. This regulatory attention has stimulated increased research interest in understanding the fundamental chemistry and properties of these compounds, leading to more comprehensive characterization studies and expanded synthetic methodologies.

Contemporary research has revealed that polyhalogenated benzoate compounds, including those containing cyano substituents, serve as versatile intermediates in organic synthesis due to their multiple reactive sites. The combination of halogen atoms with electron-withdrawing groups such as the cyano functionality creates compounds with unique electronic properties that enable participation in diverse chemical transformations. This versatility has positioned compounds like this compound as valuable synthetic building blocks for accessing more complex molecular architectures.

The historical development of analytical techniques has paralleled advances in polyhalogenated benzoate synthesis, with modern characterization methods providing unprecedented detail about molecular structure and properties. Database entries in systems like PubChem reflect the accumulation of decades of research effort, documenting not only basic physical properties but also detailed spectroscopic and computational data that support continued research applications.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRYXKJQLTXWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, cyanation, and iodination of a benzoic acid derivative, followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with controlled temperature and pressure conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Chemistry

Methyl 2-bromo-4-cyano-6-iodobenzoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions: It can react with organometallic reagents (e.g., Grignard reagents) or nucleophiles to form diverse substituted products.
  • Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH₄) to yield alcohols or amines.
  • Oxidation: Oxidative reactions can convert the cyano group into carboxylic acids or amides.

Biology

In biological research, this compound serves as a probe for studying biochemical pathways. Its interactions with enzymes and receptors have been investigated for potential therapeutic applications. Notably:

  • It has shown promise as an anti-HIV agent , with studies indicating that similar compounds exhibit significant antiviral activity due to their ability to inhibit viral replication.
  • The compound's halogen substituents may enhance its lipophilicity , facilitating better cell membrane penetration and increased biological activity.

Medicine

The medicinal applications of this compound are notable in drug development:

  • It is being explored for its potential as a precursor in synthesizing pharmaceuticals targeting various diseases.
  • The compound's unique functional groups allow it to interact selectively with biological targets, making it a candidate for developing new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for:

  • Developing advanced materials with specific physical and chemical characteristics.
  • Synthesizing agrochemicals that benefit from its reactive functionalities.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties against HIV. In vitro studies revealed that these compounds inhibit the replication of the virus by interfering with critical enzymatic processes involved in viral life cycles.

Case Study 2: Synthesis of Bioactive Molecules

A study focused on synthesizing bioactive molecules using this compound as a starting material demonstrated its versatility in creating compounds with antibacterial and anticancer properties. The results indicated that modifications to the existing structure could lead to enhanced efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine, cyano, and iodine substituents can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares Methyl 2-bromo-4-cyano-6-iodobenzoate with three structurally related methyl benzoates:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 2-Br, 4-CN, 6-I C₉H₅BrINO₂ ~410 (estimated) Cross-coupling reactions, R&D
Methyl 2-amino-4-bromobenzoate 2-NH₂, 4-Br C₈H₈BrNO₂ 244.06 Pharmaceutical intermediates
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate 5-Br, 2-Cl, 4-F, 3-I C₈H₄BrClFIO₂ 405.38 Agrochemicals, materials science
Methyl salicylate 2-OH, 4-OCH₃ C₈H₈O₃ 152.15 Fragrances, topical analgesics

Reactivity and Stability

  • Electron-Withdrawing Effects: The cyano group in this compound strongly withdraws electrons, deactivating the aromatic ring and directing electrophilic substitutions to meta/para positions. In contrast, Methyl 2-amino-4-bromobenzoate has an electron-donating amino group, activating the ring for ortho/para substitutions .
  • Halogen Reactivity : Iodine in the target compound is more reactive in nucleophilic aromatic substitution than bromine or chlorine in analogs like Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate .
  • Thermal Stability: Polyhalogenated benzoates (e.g., Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate) exhibit higher thermal stability (>200°C) compared to non-halogenated esters like methyl salicylate (boiling point: 222°C) .

Biological Activity

Methyl 2-bromo-4-cyano-6-iodobenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key aspects of its effects and potential applications.

This compound is characterized by its unique molecular structure, which includes bromine, iodine, and cyano groups. These substituents contribute to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study on related benzoate derivatives demonstrated that the presence of halogen atoms enhances the compound's ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for these compounds were determined against various bacterial strains, showing promising results.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Related Compound A32Escherichia coli
Related Compound B16Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been investigated. A case study involving cell line assays revealed that the compound induces apoptosis in cancer cells through the activation of specific pathways related to cell death.

Case Study: Apoptosis Induction
In a study conducted on human cancer cell lines, treatment with this compound resulted in:

  • Increased caspase activity : This indicates the activation of the apoptotic pathway.
  • Cell cycle arrest : Flow cytometry analysis showed a significant increase in the percentage of cells in the sub-G1 phase, suggesting cell death.

The proposed mechanism by which this compound exerts its biological effects involves interaction with cellular targets that regulate apoptosis and bacterial growth. The halogenated groups likely enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other antibiotics, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy.
  • Selectivity : The compound showed selective toxicity towards cancer cells compared to normal cells, highlighting its potential for targeted therapy.
  • Resistance Mechanisms : Studies suggest that bacterial resistance mechanisms may be circumvented through structural modifications of the compound.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-bromo-4-cyano-6-iodobenzoate, and how can reaction conditions be optimized?

Synthesis of this polyhalogenated benzoate requires sequential functionalization to avoid cross-reactivity. A typical approach involves:

  • Stepwise substitution : Introduce electron-withdrawing groups (e.g., cyano) first to direct subsequent halogenation via electrophilic aromatic substitution.
  • Protecting groups : Use methyl esterification early to block the carboxylate group, as seen in analogous benzoate syntheses .
  • Solvent and temperature : Methanol or dichloromethane at controlled temperatures (0–25°C) minimizes side reactions, as demonstrated in triazine-based syntheses .
  • Catalysts : Palladium catalysts (e.g., for iodination) or copper-mediated cyanation may enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to halogens) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns specific to bromo/iodo groups .
  • IR spectroscopy : Detect cyano (C≡N) stretches near 2200–2250 cm⁻¹ and ester carbonyls (~1700 cm⁻¹) .
  • Elemental analysis : Validate purity and stoichiometry, especially for heavy halogens (Br, I).

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Storage : Keep in sealed containers at 0–6°C to prevent degradation, as recommended for halogenated organics .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Density functional theory (DFT) using functionals like B3LYP can model:

  • Electron density distribution : Analyze charge localization at halogen sites using the Colle-Salvetti correlation-energy formula .
  • Reactivity indices : Calculate Fukui indices to predict sites for nucleophilic/electrophilic attacks .
  • Spectroscopic simulations : Match computed NMR chemical shifts with experimental data to validate structures.

Q. What strategies resolve contradictions in crystallographic data for halogen-substituted benzoates?

  • Software refinement : Use ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks, especially for disordered iodine/bromine atoms .
  • Data-to-parameter ratio : Ensure a ratio >10:1 to reduce overfitting, as seen in single-crystal studies of similar Schiff bases .
  • Validation tools : Employ R-factors and residual density maps to assess model accuracy .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

  • Steric effects : The methyl ester and bulky iodine at position 6 may hinder Buchwald-Hartwig amination.
  • Electronic effects : The cyano group at position 4 activates the ring for SNAr reactions, while bromine at position 2 serves as a leaving group in Suzuki-Miyaura couplings .
  • Competitive pathways : Iodine’s higher electronegativity can dominate regioselectivity in Ullmann couplings, requiring temperature optimization (e.g., 80–100°C) .

Q. How can reaction intermediates be tracked during the synthesis of this compound?

  • In situ monitoring : Use HPLC or GC-MS to detect intermediates, as applied in benzimidazole syntheses .
  • Quenching studies : Halt reactions at timed intervals and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Methodological Considerations

Q. What are best practices for purifying this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between halogens.
  • Column chromatography : Employ silica gel with non-polar solvents (e.g., hexane:DCM) to separate halogenated byproducts .

Q. How to address discrepancies in NMR data for halogenated aromatic systems?

  • Decoupling experiments : Suppress scalar coupling from adjacent protons to simplify splitting patterns .
  • Solvent effects : Compare DMSO-d6 and CDCl3 spectra to identify solvent-induced shifts, as done in tetrazole derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-4-cyano-6-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-cyano-6-iodobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.